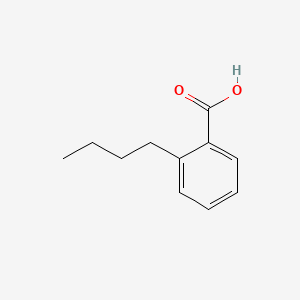

2-butylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNNDVUKAKPGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185508 | |

| Record name | Benzoic acid, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31627-70-0 | |

| Record name | Benzoic acid, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031627700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butylbenzoic Acid and Its Structural Isomers

Oxidation Pathways for Aromatic Carboxylic Acid Formation

The oxidation of the alkyl side-chain of an alkylbenzene is a direct and common strategy for the synthesis of benzoic acid derivatives. This transformation can be achieved through several oxidative protocols, each with distinct advantages and conditions.

Catalytic Oxidation of Alkylbenzenes (e.g., Butyltoluenes)

The catalytic oxidation of alkylbenzenes, such as butyltoluenes, represents an industrially vital process for producing aromatic carboxylic acids. numberanalytics.com This method typically employs molecular oxygen or air as the primary oxidant, often in the presence of a metal catalyst. numberanalytics.comgoogle.com

Liquid-Phase Oxidation Techniques

Liquid-phase oxidation is a well-established technology for the conversion of alkylaromatic compounds to their corresponding carboxylic acids. journals.co.za These reactions are commonly carried out in a solvent, such as an aliphatic carboxylic acid like acetic acid, and are catalyzed by heavy metal salts, particularly those of cobalt and manganese. google.comlew.ro The process often requires elevated temperatures and pressures to achieve high conversion rates. For instance, the oxidation of toluene (B28343) to benzoic acid can be performed using a cobalt(II) 2-ethylhexanoate (B8288628) catalyst at 140-190 °C under 10 atm of air. acs.org

A significant advancement in this area involves the use of N-hydroxyphthalimide (NHPI) as a co-catalyst, which allows the reaction to proceed under milder conditions. acs.org For example, the combination of NHPI and Cobalt(II) acetate (B1210297) enables the oxidation of various alkylbenzenes with molecular oxygen at atmospheric pressure and room temperature, yielding the corresponding carboxylic acids in good yields. acs.orgtcichemicals.com The role of the cobalt salt is to facilitate the formation of the phthalimide-N-oxyl (PINO) radical, a key reactive species in the oxidation cycle. acs.org

The choice of catalyst and reaction conditions can influence the selectivity of the oxidation. While the ultimate product is the carboxylic acid, intermediate aldehydes can sometimes be isolated. journals.co.za Studies on the cobalt(II) acetate-bromide catalyzed air oxidation of alkylbenzenes have shown that lower reaction temperatures favor the formation of the intermediate benzaldehyde. journals.co.za

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure | Product | Yield (%) |

| Toluene | Co(OAc)₂ / NHPI | Acetic Acid | 25 | 1 atm O₂ | Benzoic Acid | 81 acs.org |

| p-Chlorotoluene | Co(OAc)₂ / NHPI | Acetic Acid | 25 | 1 atm O₂ | p-Chlorobenzoic Acid | 67 acs.org |

| p-tert-Butyltoluene | Co(AC)₂ | - | 150-155 (initial), 135-145 | O₂ gas | p-tert-Butylbenzoic Acid | - google.com |

| p-tert-Butyltoluene | Cobalt Naphthenate | - | 140 | O₂ gas | p-tert-Butylbenzoic Acid | - lew.ro |

Aerobic Oxidation in Microdroplet Systems

A recent and innovative approach to aerobic oxidation involves the use of microdroplet reactors. This technique dramatically increases the surface-area-to-volume ratio, facilitating efficient mass transfer between the gas (oxygen) and liquid phases. rsc.org The aerobic oxidation of aldehydes to carboxylic acids has been demonstrated in microdroplets, where molecular oxygen serves as both the nebulizing gas and the sole oxidant. rsc.orggoogle.com The addition of a catalyst, such as nickel(II) acetate, can further accelerate these reactions. rsc.org This method has been scaled up for preparative synthesis, for example, achieving a production rate of 10.5 mg/min for 4-tert-butylbenzoic acid from 4-tert-butylbenzaldehyde (B1265539) with a 66% isolated yield. rsc.org This technology presents a green and rapid alternative to traditional bulk-phase reactions. rsc.org

Peroxydisulfate (B1198043) Oxidation and Related Protocols

Potassium peroxydisulfate (K₂S₂O₈), also known as potassium persulfate, serves as a powerful oxidizing agent capable of converting benzylic substrates into aryl carbonyl compounds, including carboxylic acids. organic-chemistry.orgorganic-chemistry.org These reactions can often be conducted under mild conditions and without the need for transition metal catalysts. organic-chemistry.orgorganic-chemistry.org The oxidation of benzyl (B1604629) substrates using potassium persulfate in the presence of pyridine (B92270) can yield benzoic acids. organic-chemistry.org The reaction mechanism is believed to involve the formation of a sulfate (B86663) radical anion (SO₄•⁻), which is a highly reactive species. acs.org This radical preferentially abstracts an electron from the carboxyl group of aliphatic carboxylic acids, leading to decarboxylation, a pathway that distinguishes it from hydroxyl radical-based oxidations. acs.org In some cases, the activation of persulfate with a catalyst like Fe²⁺ can be employed to enhance its oxidative power. chemicalpapers.com

Hypohalite Oxidation of Acetophenones

The haloform reaction, which utilizes a hypohalite (such as sodium hypochlorite, NaOCl) in a basic solution, is a classic method for converting methyl ketones into carboxylic acids. truman.eduiitk.ac.in This reaction proceeds by halogenating the methyl group, followed by cleavage of the resulting trihalomethyl group and formation of the carboxylate salt, which is then protonated to yield the carboxylic acid. truman.edu This method has been successfully applied to the synthesis of various benzoic acids from their corresponding acetophenones. For example, 2-chloro-4,5-difluorobenzoic acid can be prepared by oxidizing 2-chloro-4,5-difluoroacetophenone with sodium hypochlorite. google.com Similarly, 3,5-di-t-butylbenzoic acid has been synthesized via the hypohalite oxidation of 3,5-di-t-butylacetophenone. cdnsciencepub.com The reaction is typically carried out in an aqueous medium, sometimes with a co-solvent like dioxane, at temperatures ranging from ambient to around 60°C. google.comcdnsciencepub.com

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-Chloro-4,5-difluoroacetophenone | Sodium Hypochlorite | Aqueous | 2-Chloro-4,5-difluorobenzoic acid | 85.1 google.com |

| 3,5-di-t-butylacetophenone | Iodine/Potassium Iodide, NaOH | Dioxane/Water, 60°C | 3,5-di-t-butylbenzoic acid | - cdnsciencepub.com |

| Acetophenone | Sodium Hypochlorite, NaOH | Aqueous, gentle heat | Benzoic Acid | - truman.edu |

Organometallic Approaches in 2-Butylbenzoic Acid Synthesis

Organometallic reagents provide a versatile and powerful alternative for the synthesis of substituted benzoic acids, including this compound. These methods typically involve the formation of an organometallic intermediate, such as an organolithium or Grignard reagent, which is then carboxylated.

A common strategy involves the reaction of a halogenated aromatic compound with an organolithium reagent, like n-butyllithium, to form a lithium-aryl species. This intermediate is then quenched with carbon dioxide (often in the form of dry ice) to generate the corresponding lithium carboxylate, which upon acidic workup, yields the carboxylic acid. This approach has been used to synthesize sterically hindered acids such as 2,5-di-t-butylbenzoic acid and 2,4,6-tri-t-butylbenzoic acid from their respective bromo-substituted precursors. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Similarly, Grignard reagents, formed from the reaction of an aryl halide with magnesium, can be carboxylated with carbon dioxide to produce benzoic acids. google.com These organometallic routes are particularly useful for introducing the carboxyl group at a specific position on the benzene (B151609) ring, which might be difficult to achieve through direct oxidation of an existing alkyl group due to regioselectivity issues.

| Precursor | Reagent 1 | Reagent 2 | Product |

| 2,5-di-t-butylbromobenzene | n-Butyllithium | Carbon Dioxide | 2,5-di-t-butylbenzoic acid cdnsciencepub.com |

| 2,4,6-tri-t-butylbromobenzene | n-Butyllithium | Carbon Dioxide | 2,4,6-tri-t-butylbenzoic acid cdnsciencepub.com |

| 4-(2-halogenated ethyl) benzoic acid | Magnesium, Glyoxal dialkyl acetal | - | 4-[(4,4-dimethoxy-3-hydroxy) butyl] benzoic acid google.com |

Carboxylation of Aryllithium Intermediates

A prominent method for the synthesis of benzoic acid derivatives involves the carboxylation of aryllithium intermediates. This approach is particularly useful for creating a carboxylic acid group at a specific position on an aromatic ring. The process begins with the formation of an aryllithium reagent, typically by reacting an aryl halide with an organolithium compound like n-butyllithium. This intermediate is then reacted with carbon dioxide, which, after an acidic workup, yields the corresponding benzoic acid.

For instance, the synthesis of 2,4,6-tri-t-butylbenzoic acid has been successfully achieved through this methodology. The process starts with the bromination of 1,3,5-tri-t-butylbenzene. The resulting 2,4,6-tri-t-butylbromobenzene is then treated with n-butyllithium to form the 2,4,6-tri-t-butylphenyllithium intermediate. Subsequent carbonation of this aryllithium species leads to the formation of 2,4,6-tri-t-butylbenzoic acid. cdnsciencepub.com A similar strategy has been employed for the synthesis of 2,5-di-t-butylbenzoic acid, starting from 1,4-di-t-butylbenzene. cdnsciencepub.comresearchgate.net

Utilizing n-Butyllithium and Related Organometallic Reagents

n-Butyllithium (n-BuLi) is a versatile and widely used organolithium reagent in organic synthesis. wikipedia.org It serves as a powerful base and a source of nucleophilic butyl groups. In the context of this compound synthesis, n-butyllithium is crucial for the formation of aryllithium intermediates from aryl halides, as described in the previous section. cdnsciencepub.comresearchgate.net The standard preparation of n-BuLi involves the reaction of 1-bromobutane (B133212) or 1-chlorobutane (B31608) with lithium metal. wikipedia.org

The generation of the aryllithium species is a key step. For example, reacting 2,4,6-tri-t-butylbromobenzene with n-butyllithium produces 2,4,6-tri-t-butylphenyllithium. cdnsciencepub.comcdnsciencepub.com This highly reactive intermediate can then be carboxylated to yield the desired benzoic acid derivative. The use of organometallic reagents like n-butyllithium allows for the regioselective synthesis of specific isomers of butylbenzoic acid, which might be difficult to achieve through other methods. However, the use of such reagents requires careful control of reaction conditions due to their high reactivity and sensitivity to moisture and air. google.comlibretexts.org

Grignard reagents, another class of organometallic compounds, also offer a pathway to benzoic acid derivatives through carboxylation. researchgate.net For example, a Grignard reagent can be formed from an aryl halide and magnesium, which is then reacted with carbon dioxide.

Esterification and Hydrolytic Routes for this compound Derivatives

The synthesis of this compound can also be approached through the formation and subsequent hydrolysis of its ester derivatives.

Fischer Esterification of Substituted Benzoic Acids

Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. wvu.edumasterorganicchemistry.comorgosolver.com This equilibrium-driven reaction can be used to prepare esters of substituted benzoic acids. masterorganicchemistry.comlibretexts.org The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comorgosolver.com

While direct Fischer esterification of this compound is a viable route to its esters, the reverse reaction, ester hydrolysis, is often more relevant for obtaining the acid itself from an ester precursor.

Regioselective Hydrolysis of Esters

The hydrolysis of esters to yield carboxylic acids and alcohols is a fundamental reaction in organic chemistry. tutorchase.com This process can be catalyzed by either acid or base. libretexts.org

Base-promoted hydrolysis, also known as saponification, is a common and often irreversible method for cleaving esters. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. tutorchase.commasterorganicchemistry.com This leads to the formation of a carboxylate salt, which upon acidification, yields the free carboxylic acid. masterorganicchemistry.com This method is generally effective; however, when a molecule contains multiple ester groups that are not chemically equivalent, achieving regioselective hydrolysis (hydrolyzing one specific ester group while leaving others intact) can be a significant challenge. The specific conditions, such as the choice of base and reaction temperature, can influence the selectivity of the hydrolysis. youtube.com

Advanced Synthetic Strategy and Reaction Optimization in this compound Synthesis

To improve the efficiency and environmental footprint of chemical syntheses, modern techniques are being increasingly applied.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijprdjournal.comasianjpr.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significantly reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods. ijprdjournal.comijsdr.orgresearchgate.net

This technology has been successfully applied to various organic transformations, including esterification and hydrolysis. ijsdr.orgajrconline.orgresearchgate.net For instance, the microwave-assisted synthesis of butyl benzoate (B1203000) has been shown to be much faster than conventional heating. ijsdr.org Similarly, the hydrolysis of benzanilide (B160483) to benzoic acid is significantly accelerated under microwave irradiation. ijprdjournal.com The application of MAOS to the synthesis of this compound, either through esterification followed by hydrolysis or via other routes, could offer a more efficient and sustainable approach. asianjpr.com The precise control over reaction parameters afforded by microwave heating can be particularly beneficial for optimizing the synthesis of specific isomers and minimizing side reactions. ijprdjournal.com

Parametric Optimization of Reaction Conditions (e.g., temperature, catalyst concentration, solvent ratios, agitation)

The synthesis of 2-alkylbenzoic acids, including this compound, is highly dependent on the careful optimization of several reaction parameters to maximize yield and minimize side-product formation. The directing effect of the carboxylic acid group in ortho-alkylation reactions necessitates precise control over catalysts, bases, solvents, and temperature.

Palladium-catalyzed C-H activation is a common strategy for the ortho-alkylation of benzoic acids. In studies of this reaction, the choice of base has been shown to be a critical parameter. For the Pd(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides, potassium phosphate (B84403) (K₂HPO₄) was identified as a decisively superior base compared to others like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which tended to promote undesired Sₙ2 side reactions. nih.gov The reaction atmosphere was also investigated, with findings indicating that the process could be run under either air or an argon atmosphere, with the latter resulting in only a slightly lower yield. nih.gov

For related transformations, such as the Rh-catalyzed C-H alkylation of benzamides with carboxylic acids, optimization studies identified that using N,N'-dicyclohexylcarbodiimide (DCC) as an additive in toluene at a temperature of 140 °C provided the desired ortho-alkylated product. rsc.org

In the context of producing esters from substituted benzoic acids, such as the conversion of 4-tert-butylbenzoic acid to its methyl ester, parametric optimization using the Taguchi method identified the ideal conditions. scispace.com This statistical approach suggested that a catalyst concentration of 10% (w/w), a 5:1 molar ratio of methanol (B129727) to acid, and a reaction time of 2 hours at a refluxing temperature of 67°C were optimal for achieving high conversion rates. scispace.com While this example pertains to an isomer, the principles of optimizing catalyst load, reactant ratios, and time-temperature profiles are directly applicable to the synthesis of this compound and its derivatives.

The table below summarizes optimized parameters from related ortho-alkylation and esterification reactions, illustrating the types of variables that require fine-tuning.

Table 1: Optimized Parameters in Benzoic Acid Alkylation and Esterification

| Reaction Type | Catalyst System | Optimal Base/Additive | Solvent | Temperature | Key Findings |

|---|---|---|---|---|---|

| Pd(II)-Catalyzed ortho-Alkylation nih.gov | Pd(OAc)₂ | K₂HPO₄ (3 equiv.) | Dichloroethane | Not specified | K₂HPO₄ minimizes Sₙ2 side reactions. Reaction is effective under air or argon. |

| Rh-Catalyzed ortho-Alkylation rsc.org | [Rh(COD)Cl]₂ | DCC (3 equiv.) | Toluene | 140 °C | DCC facilitates the in situ formation of anhydrides, enabling the reaction. |

Sustainable and Green Chemical Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of 2-alkylbenzoic acids and their derivatives, several green chemistry approaches have been explored to reduce waste, avoid harsh reagents, and improve energy efficiency.

One prominent green strategy is the use of electrochemistry. An electrochemical C(sp³)–H lactonization of 2-alkylbenzoic acids has been developed to produce phthalides, which are valuable derivatives. organic-chemistry.orgresearchgate.net This method is notable for being metal-free and atom-economical. organic-chemistry.org The reaction proceeds effectively using a simple graphite (B72142) anode and a nickel cathode in a dichloromethane (B109758) (DCM) and hexafluoroisopropanol (HFIP) solvent system. organic-chemistry.org This electrosynthesis approach is considered inherently sustainable as it replaces chemical oxidants with electricity. acs.org

Another sustainable method involves the use of eco-friendly oxidants. For the cyclization of 2-alkylbenzoic acids into lactones, sodium peroxydisulfate (Na₂S₂O₈) has been employed as an inexpensive and powerful oxidant in water, avoiding the need for transition-metal catalysts. researchgate.net This approach is tolerant of various functional groups, enhancing its utility. researchgate.net

The use of green catalysts is also a key aspect of sustainable synthesis. Methane sulphonic acid (MSA) has been identified as an effective and environmentally friendly catalyst for the esterification of 4-tert-butylbenzoic acid. scispace.com Furthermore, microwave-assisted synthesis, often performed on solid supports like silica (B1680970) gel or alumina, represents another green methodology. rasayanjournal.co.in This technique can significantly reduce reaction times and often allows for solvent-free conditions, minimizing environmental impact. rasayanjournal.co.in

Table 2: Green Synthesis Protocols for 2-Alkylbenzoic Acids and Derivatives

| Method | Key Reagents/Setup | Target Product | Environmental Advantage |

|---|---|---|---|

| Electrochemical Lactonization organic-chemistry.orgresearchgate.net | Graphite anode, Ni cathode, DCM/HFIP solvent | Phthalide (B148349) | Metal-free, atom-economical, uses electricity instead of chemical oxidants. |

| Transition-Metal-Free Oxidation researchgate.net | Sodium Peroxydisulfate (Na₂S₂O₈) | Lactone | Inexpensive, eco-friendly oxidant; reaction performed in water. |

| Green Catalysis scispace.com | Methane Sulphonic Acid (MSA) | Ester (e.g., Methyl 4-tert-butylbenzoate) | Use of a less hazardous, green acid catalyst. |

Synthesis of Structurally Modified this compound Analogs and Derivatives

The modification of the this compound structure allows for the creation of a diverse range of analogs and derivatives with potentially new chemical and biological properties. These modifications can be achieved through reactions involving the aromatic ring, the carboxylic acid functional group, or the butyl side chain.

A common modification is electrophilic aromatic substitution on the benzene ring. For instance, the bromination of 2-tert-butylbenzoic acid using bromine (Br₂) with an iron (Fe) or aluminum bromide (AlBr₃) catalyst yields 4-bromo-2-tert-butylbenzoic acid. This bromo-derivative serves as a versatile intermediate. The bromine atom can be substituted by nucleophiles to produce analogs like 4-hydroxy-2-tert-butylbenzoic acid or 4-amino-2-tert-butylbenzoic acid. Research has described the preparation of at least fifteen different derivatives of 2-tert-butylbenzoic acid substituted at the 4- or 5-position. researchgate.net

The carboxylic acid group is another key site for derivatization. It can be converted into hydrazides, which are valuable intermediates for synthesizing further analogs. The general procedure involves reacting the corresponding acid ester with hydrazine (B178648) monohydrate. nih.gov These carboxylic acid hydrazides can then be condensed with aldehydes or ketones to form a wide array of hydrazide-hydrazone derivatives. nih.gov

Intramolecular cyclization provides another route to derivatives. As mentioned previously, the oxidative C(sp³)–H lactonization of 2-alkylbenzoic acids is a direct method to synthesize phthalide derivatives. organic-chemistry.orgresearchgate.net This reaction involves the formation of a new five-membered ring by creating a bond between the alkyl side chain and the carboxyl group, a significant structural modification. researchgate.net

Table 3: Examples of this compound Derivatives and Synthetic Routes

| Derivative Class | Synthetic Reaction | Starting Material (Example) | Reagents/Conditions (Example) | Resulting Derivative (Example) |

|---|---|---|---|---|

| Halogenated Analogs | Electrophilic Bromination | 2-tert-Butylbenzoic acid | Br₂, Fe catalyst | 4-Bromo-2-tert-butylbenzoic acid |

| Hydroxy/Amino Analogs | Nucleophilic Substitution | 4-Bromo-2-tert-butylbenzoic acid | NaOH or NH₃ | 4-Hydroxy- or 4-Amino-2-tert-butylbenzoic acid |

| Hydrazide-hydrazones nih.gov | Esterification then Hydrazinolysis | Ethyl ester of a carboxylic acid | Hydrazine monohydrate, then condensation with an aldehyde | N'-R-ylidene-2-butylbenzohydrazide |

Chemical Reactivity and Mechanistic Investigations of 2 Butylbenzoic Acid

Stereochemical Aspects of Butylbenzoic Acid Reactions

2-Butylbenzoic acid, with its n-butyl substituent at the ortho position relative to the carboxylic acid group, is an achiral molecule. The ortho-butyl group itself does not possess a chiral center, nor does the molecule as a whole. Consequently, specific investigations detailing the stereochemical outcomes of reactions inherently involving this compound as a chiral substrate or product are not prominently featured in the reviewed literature.

General principles of stereochemistry in organic reactions, such as those governing nucleophilic substitution (SN2 reactions proceeding with inversion of configuration, SN1 reactions with racemization) or addition reactions to double bonds, would apply if this compound were to undergo transformations that create stereocenters or involve chiral reagents. scribd.com For instance, if a derivative of this compound were to participate in an SN2 reaction at a chiral center, inversion of stereochemistry would be expected. Similarly, reactions involving chiral catalysts or auxiliaries could lead to stereoselective outcomes if this compound or its derivatives were employed as substrates in asymmetric synthesis. However, direct literature detailing such specific stereochemical investigations for this compound is limited.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the presence of the ortho-butyl substituent, primarily through the "ortho effect," which encompasses both steric and electronic contributions.

Steric Effects: The tert-butyl group, being a bulky substituent, exerts considerable steric hindrance. This steric bulk, when positioned ortho to the carboxyl group, can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. This disruption of planarity inhibits the resonance interaction between the carboxyl group's pi electrons and the aromatic system vedantu.comtestbook.comwikipedia.orgresearchgate.netcsic.es.

This steric inhibition of resonance has a notable impact on the acidity of this compound. Generally, ortho-substituted benzoic acids are found to be more acidic than their meta and para isomers, and often stronger than benzoic acid itself. This enhanced acidity is attributed to the steric hindrance that destabilizes the neutral acid by preventing optimal resonance with the ring, while also affecting the stability of the carboxylate anion. While the exact interplay is complex, steric hindrance is a key factor in increasing the acidity of ortho-substituted benzoic acids vedantu.comtestbook.comwikipedia.orgresearchgate.netcsic.es. For example, studies on tert-butylbenzoic acids indicate that the ortho isomer adopts a non-planar conformation, with steric inhibition of resonance contributing to its observed acidity csic.es.

Furthermore, the steric bulk of the ortho-butyl group can also influence reactions occurring directly at the carboxylic acid functional group. For instance, esterification reactions with alcohols may proceed at a slower rate compared to less sterically hindered benzoic acids due to the proximity of the butyl group to the reaction site vulcanchem.com.

Electronic Effects: The butyl group is generally considered an electron-donating group, primarily through inductive and hyperconjugation effects. Electron-donating substituents typically decrease the acidity of benzoic acids by destabilizing the carboxylate anion. However, in the case of ortho-substituted benzoic acids, the steric effects often dominate over simple electronic effects, leading to increased acidity, as discussed above libretexts.orgbyjus.com.

The interplay of steric and electronic effects also influences regioselectivity in reactions on the aromatic ring. For example, in the electrophilic bromination of 2-tert-butylbenzoic acid, the carboxylic acid group directs bromination to the meta position (position 4), while the ortho-tert-butyl group influences regioselectivity through both steric and electronic factors vulcanchem.com.

Influence on Acidity: The ortho effect, driven by a combination of steric and polar interactions, generally leads to an increase in the acidity of benzoic acids compared to the parent compound. This phenomenon is observed irrespective of whether the substituent is electron-donating or electron-withdrawing vedantu.comwikipedia.orgbyjus.com. The steric component, in particular, is believed to play a significant role by disrupting the resonance stabilization of the neutral acid and influencing the solvation of the anion researchgate.netcdnsciencepub.com.

| Compound | Relative Acidity Enhancement (vs. Benzoic Acid) | Primary Influencing Factor(s) | Citation |

| Benzoic Acid | - | - | - |

| ortho-Methylbenzoic Acid | Moderate increase | Steric hindrance, electronic | testbook.com, researchgate.net |

| ortho-Halobenzoic Acids | ~8-fold increase | Steric hindrance, electronic | testbook.com |

| ortho-Nitrobenzoic Acid | ~20-fold increase | Strong electronic withdrawal, steric | testbook.com |

| 2,5-Di-tert-butylbenzoic Acid | Slight increase (pKa 5.03 vs 5.19) | Steric hindrance | cdnsciencepub.com |

| 3,5-Di-tert-butylbenzoic Acid | Decrease (pKa 5.78) | Electronic donation | cdnsciencepub.com |

| 2,4,6-Tri-tert-butylbenzoic Acid | Significant decrease (pKa 6.25) | Strong steric hindrance | cdnsciencepub.com |

Advanced Analytical and Spectroscopic Characterization of 2 Butylbenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the structure of 2-butylbenzoic acid and identifying its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is indispensable for detailed structural analysis. Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms and their environments, while Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton.

For this compound, ¹H NMR spectra would typically show signals corresponding to:

¹³C NMR spectra offer complementary information by identifying the unique carbon environments. Key signals expected for this compound include:

The precise chemical shifts and splitting patterns are diagnostic for confirming the ortho substitution and the presence of the butyl chain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in structural confirmation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies.

FT-IR Spectroscopy:

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on vibrations that are Raman-active. Similar functional groups will show characteristic peaks, often with different relative intensities compared to FT-IR.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes electronic transitions within the molecule, primarily related to conjugated systems.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and molecular packing.

While specific published crystal structure data for this compound was not directly found in the initial search results, studies on related compounds like 4-butylbenzoic acid and tert-butylbenzoic acids provide context for what might be observed. For instance, X-ray diffraction studies of related benzoic acid derivatives often reveal:

Studies on related compounds like 4-butylbenzoic acid have determined specific unit cell parameters, space groups, and molecular packing arrangements, confirming the crystalline nature and precise geometry of the molecule in the solid state. pnas.orgresearchgate.netrcsb.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are vital for separating mixtures and assessing the purity of synthesized or commercially obtained this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile organic compounds researchgate.netmostwiedzy.pl. The process involves the separation of components in a sample by gas chromatography, followed by their detection and identification using mass spectrometry, which provides information about the molecular weight and fragmentation patterns of the analytes researchgate.netmostwiedzy.pl.

GC-MS has been applied to the analysis of various benzoic acid derivatives. For instance, "p-tert-butylbenzoic acid" has been identified as a potential migrant in food packaging materials through GC-MS analysis nih.gov. A detailed method for the determination of carboxylic acids in industrial effluents, including compounds like "4-tert-butylbenzoic acid", has been reported, utilizing a specific GC-MS setup. This method typically employs a capillary column, such as an Rxi-624Sil MS column, with a programmed oven temperature ramp (e.g., starting at 60 °C for 5 minutes, then increasing at 7 °C/min to 260 °C and holding for 20 minutes). The injection port is maintained at 300 °C, with hydrogen as the carrier gas, and electron ionization (EI) at 70 eV used for mass spectrometry detection. Quantification is commonly performed using external standards mostwiedzy.pl. The NIST Mass Spectrometry Data Center also provides GC-MS data for related compounds, such as "2,4,6-Tri-tert-butylbenzoic acid" nih.gov. While specific GC-MS parameters for this compound are not detailed in the provided sources, the general methodology is well-established for analyzing similar aromatic carboxylic acids mostwiedzy.plmst.dk.

Table 2: Typical GC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Specification | Source |

| Column | Rxi-624Sil MS (60 m × 0.25 mm × 1.40 µm) | mostwiedzy.pl |

| Oven Program | 60 °C (5 min) → 7 °C/min → 260 °C (20 min) | mostwiedzy.pl |

| Injection Port Temp. | 300 °C | mostwiedzy.pl |

| Carrier Gas | Hydrogen | mostwiedzy.pl |

| Ionization | Electron Ionization (EI), 70 eV | mostwiedzy.pl |

| Detector | Mass Spectrometer (MS) | researchgate.netmostwiedzy.pl |

| Quantification | External standards | mostwiedzy.plmst.dk |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds polarislabs.com. Reverse-phase HPLC (RP-HPLC) is particularly effective for analyzing benzoic acid derivatives sielc.com.

Methods for analyzing related compounds demonstrate the applicability of HPLC to this compound. For instance, a reverse-phase HPLC method for "4-tert-butylbenzoic acid" utilizes columns such as the Newcrom R1, with a mobile phase comprising acetonitrile, water, and an acidic component like phosphoric acid or formic acid (for mass spectrometry compatibility) sielc.com. Ultra-high pressure liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the biomonitoring of lysmeral metabolites, including "tert-butylbenzoic acid (TBBA)", in biological samples. This advanced technique involves sample preparation steps like liquid-liquid extraction (LLE) and quantification using standard addition, achieving high sensitivity and precision nih.gov. HPLC is also instrumental in purity determination, with "p-tert-butylbenzoic acid" reported to exhibit a purity of ≥99.2% google.com. Furthermore, HPLC analysis of coolant inhibitors has shown its advantage over test strips by identifying specific carboxylic organic acids, such as "4-tert-butylbenzoic acid", thus providing more detailed insights into coolant formulations polarislabs.com.

Table 3: Typical RP-HPLC Parameters for Benzoic Acid Derivatives

| Parameter | Specification | Source |

| Column | RP-HPLC column (e.g., Newcrom R1, C18) or UPLC columns | sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water mixture with Phosphoric acid, Formic acid, or buffer | sielc.comnih.gov |

| Detection | UV detection (e.g., at 215 nm) or Mass Spectrometry (MS/MS) | nih.govlgcstandards.com |

| Quantification | Standard addition or external standards | mst.dknih.gov |

Quantitative Analytical Methods

Titrimetric Analysis for Acidity and Solubility Determinations

Titrimetric analysis, particularly acid-base titration, serves as a fundamental quantitative method for assessing the acidity and purity of carboxylic acids sdiarticle4.comnsf.gov. For benzoic acid derivatives, a common practice for purity assessment involves titrating the sample with a standardized aqueous sodium hydroxide (B78521) (NaOH) solution, using phenolphthalein (B1677637) as an indicator nsf.gov.

This technique is also effectively employed to determine the solubility of compounds. For example, studies on benzoic acid have utilized titrimetric methods to quantify its solubility in aqueous and buffered solutions, reporting values such as 0.142±0.033 g/100g in distilled water sdiarticle4.com. Similarly, the solubility of "4-tert-butylbenzoic acid" has been determined using acid-base titrimetric methods, often in conjunction with spectrophotometric analysis researchgate.net. The principle involves titrating a saturated solution of the compound with a strong base to accurately measure the concentration of the acidic solute, thereby establishing its solubility sdiarticle4.compharmajournal.net.

Gravimetric Methods for Solubility Studies

Gravimetric methods are standard techniques for determining the solubility of solid compounds by precisely measuring the mass of the dissolved solute in a saturated solution pharmajournal.netacs.org. The typical procedure involves preparing a saturated solution, separating the solid phase, carefully evaporating the solvent from a known aliquot of the saturated solution, and then weighing the residual solid pharmajournal.net.

This method has been applied to measure the solubility of compounds like "para-tert-butylbenzoic acid" in various pure and mixed organic solvents across a range of temperatures acs.orgresearchgate.netresearchgate.net. Research indicates that the solubility of such compounds generally increases with rising temperatures acs.org. The gravimetric method offers a direct and reliable means of solubility determination, and the resulting data can be valuable for correlating with thermodynamic models describing the dissolution process pharmajournal.netacs.org.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility | Source |

| This compound | C₁₁H₁₄O₂ | 178.23 | Soluble in organic solvents, insoluble in water | chemsrc.comnih.govchembk.com |

| o-tert-Butylbenzoic Acid | C₁₁H₁₄O₂ | ~178.23 | Slightly soluble in cold water, more soluble in hot water and organic solvents | ontosight.ai |

| p-tert-Butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | (Not specified in provided snippets for this isomer) | wikipedia.orgnist.govnist.gov |

Table 4: Principles of Titrimetric and Gravimetric Solubility Determination

| Method | Principle | Primary Applications | Example Application | Source |

| Titrimetric | Acid-base titration of a saturated solution with a standard base to quantify the acidic solute concentration. | Purity assessment, solubility determination. | Benzoic acid solubility determination in water and buffers. | sdiarticle4.comnsf.govresearchgate.netpharmajournal.net |

| Gravimetric | Measurement of the mass of solute remaining after evaporation of a known volume of a saturated solution. | Solubility measurement, thermodynamic property determination. | Solubility of p-tert-butylbenzoic acid in various solvents. | pharmajournal.netacs.orgresearchgate.netresearchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Butylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical methods are instrumental in providing atomic-level insights into molecular behavior, including electronic distribution and vibrational modes.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely adopted computational approach for determining molecular geometries, electronic properties, and vibrational frequencies. Studies involving related butylbenzoic acids, such as 4-butylbenzoic acid, have utilized DFT to analyze and assign experimental FT-IR and FT-Raman spectra nist.govthegoodscentscompany.com. These calculations typically involve optimizing the molecular structure to identify the lowest energy conformation and subsequently computing harmonic vibrational frequencies. The accuracy of DFT results is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G**, 6-311G(d)) uni-saarland.deresearchgate.netmdpi.com. For 2-butylbenzoic acid, DFT calculations would be expected to yield precise optimized bond lengths, bond angles, and a comprehensive set of vibrational frequencies, which could then be correlated with experimental spectroscopic data to aid in structural elucidation and understanding of intermolecular forces.

Table 1: Applications of DFT in Benzoic Acid Derivatives

| Compound Studied | DFT Functional/Basis Set | Calculated Properties | Reference(s) |

| 4-butylbenzoic acid | Not Specified | Optimized Geometry, Vibrational Assignments, Spectra | nist.govthegoodscentscompany.com |

| 2,3-Dimethoxy Benzoic Acid | B3LYP/6-31G** | Optimized Geometry, Vibrational Frequencies, Spectra | researchgate.net |

| 4-bromo-2-tert-butylbenzoic acid | Not Specified | Electronic Structure, Regioselective Bromination Insights | |

| 3,5-Di(tert-butyl)-4-hydroxybenzoic acid | Not Specified | DFT Calculations (for complex formation) | mdpi.com |

Ab Initio Molecular Orbital Calculations (e.g., G3 Level) for Thermochemical Properties

High-level ab initio molecular orbital methods, such as the Gaussian-n (Gn) series (e.g., G3, G3MP2B3), are employed for the accurate prediction of thermochemical properties researchgate.netrsc.orglibretexts.org. These methods are grounded in solving the Schrödinger equation with minimal empirical input, providing robust theoretical estimates for properties like gas-phase enthalpies of formation. Research on tert-butylbenzoic acids and other substituted benzoic acids has successfully applied G3 and G3MP2B3 levels of theory to determine thermochemical parameters libretexts.orgresearchgate.net. For this compound, such calculations would offer theoretical values for its enthalpy of formation in both the gas and condensed phases, contributing to a fundamental understanding of its energetic profile.

Table 2: Ab Initio Calculations for Thermochemical Properties of Benzoic Acid Derivatives

| Compound Studied | Ab Initio Method | Predicted Property | Reference(s) |

| 2-t-butyl benzoic acid | G3, G4 | Gas Acidity (GA) Theoretical Values | |

| 2-tert-butylbenzoic acid | Not Specified | Predicted Solid State Enthalpy of Formation | researchgate.net |

| Chlorobenzoic acids | G3(MP2) | Enthalpies of Formation | researchgate.net |

| Alkoxybenzoic acids | G3MP2, GA | Gas-Phase Enthalpies of Formation | libretexts.org |

| tert-butylbenzoic acids | B3LYP | Relative Energies | swarthmore.edu |

Thermodynamic Property Prediction and Validation

Computational methods play a vital role in predicting and validating thermodynamic properties, which are essential for characterizing chemical reactivity and stability.

Gas-Phase and Condensed-Phase Enthalpies of Formation

The prediction of enthalpies of formation for organic compounds is a significant application of computational chemistry. Studies on tert-butylbenzoic acids have reported calculated and predicted enthalpies of formation, often utilizing group contribution methods and quantum mechanical calculations nist.govresearchgate.net. For example, data for related isomers like 2-tert-butylbenzoic acid is available in chemical databases nist.gov. These theoretical values, often derived from methods such as G3 libretexts.org, provide estimates for the energy associated with the formation of the molecule from its constituent elements in their standard states, applicable to both gaseous and condensed phases.

Gibbs Free Energies of Reaction and Acid Dissociation Constants (pKa)

The acidity of carboxylic acids, quantified by their pKa values, is a key physicochemical property influenced by molecular structure. Theoretical calculations, including those employing DFT in conjunction with solvation models (e.g., PCM), can predict pKa values with a degree of accuracy researchgate.net. Literature surveys on various benzoic acid derivatives have documented experimental and calculated pKa values, illustrating the impact of substituents on acidity google.com.pknist.govstenutz.eu. For instance, tert-butylbenzoic acid isomers exhibit pKa values in the approximate range of 3.54 to 4.40 nist.gov, with benzoic acid itself having a pKa around 4.20 google.com.pknist.gov. While specific pKa calculations for this compound were not directly found in the reviewed literature, the methodologies applied to similar compounds are directly transferable. Furthermore, Gibbs free energies of reaction, which are intrinsically linked to pKa, can also be accurately predicted using advanced ab initio methods researchgate.net.

Table 3: pKa Values for Selected Benzoic Acid Derivatives

| Compound Name | pKa | Method (Typical) | Reference(s) |

| Benzoic acid | 4.20 | Experimental | google.com.pknist.gov |

| 2-tert-butylbenzoic acid | 3.54 | Experimental | nist.gov |

| 3-tert-butylbenzoic acid | 4.20 | Experimental | nist.gov |

| 4-tert-butylbenzoic acid | 4.40 | Experimental | nist.gov |

| Various Drugs | Varies | Theoretical (PCM) | researchgate.net |

Intermolecular Interactions and Aggregation Behavior Modeling

Studies on supramolecular assemblies, such as those involving campestarenes, often investigate intermolecular interactions like hydrogen bonding, which are crucial for aggregation behavior researchgate.net. Computational methods such as Density Functional Theory (DFT) are frequently used to model these interactions. For instance, the aggregation behavior of campestarene derivatives, some of which contain carboxylic acid groups, was studied, with comparisons made to similar compounds that aggregate or exist as dimers in solution researchgate.net. While not directly on this compound, the principle of using computational chemistry to understand how molecules with carboxylic acid functionalities self-assemble and interact is established. Molecular dynamics simulations are also a key tool for observing and analyzing aggregation phenomena over time.

Applications of 2 Butylbenzoic Acid in Advanced Materials and Supramolecular Chemistry

Role in Ligand Design and Metal-Organic Systems

The carboxylate group of 2-butylbenzoic acid provides a versatile binding site for metal ions, making it a candidate for ligand design in the construction of complex metal-organic systems. The butyl group, while not as sterically demanding as a tert-butyl group, influences the solubility, packing, and stability of the resulting complexes.

Coordination Chemistry with Transition Metal Ions

Substituted benzoic acids are fundamental ligands in coordination chemistry. The carboxylate moiety can coordinate to transition metal ions in several modes, most commonly as a monodentate, bidentate chelating, or bidentate bridging ligand. This versatility allows for the formation of a wide array of architectures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers.

The coordination behavior is dictated by several factors, including the nature of the metal ion, the steric and electronic properties of the benzoic acid derivative, the solvent system, and the presence of auxiliary ligands. For instance, studies on benzoic acid derivatives with bulky alkyl groups have shown that these substituents can prevent the formation of higher-dimensional networks, favoring the assembly of discrete, soluble complexes. The butyl group in this compound would similarly be expected to enhance the solubility of its metal complexes in less polar organic solvents compared to unsubstituted benzoate (B1203000) complexes.

Table 1: Coordination Modes of Carboxylate Ligands with Metal Ions

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | The carboxylate binds to a single metal ion through one of its oxygen atoms. | Often results in terminal ligand positions. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal ion, forming a chelate ring. | Creates stable, compact coordination spheres. |

| Bidentate Bridging | The carboxylate group links two different metal ions. | Facilitates the formation of dinuclear or polynuclear structures and coordination polymers. |

Design of Metalloporphyrin Nanocages and Related Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined architectures from smaller molecular components. Coordination-driven self-assembly is a powerful technique within this field, where metal-ligand bonds direct the formation of complex structures like metallacages and nanocages. Carboxylate ligands are frequently employed in the design of these assemblies.

Metalloporphyrins are key components in creating functional supramolecular systems due to their unique photophysical, catalytic, and host-guest properties. The construction of nanocages incorporating metalloporphyrins often involves linking porphyrin units with metal-coordinating ligands. While pyridyl-based linkers are common, the use of carboxylate-functionalized molecules is an established strategy for building discrete metal-carboxylate polyhedra. researchgate.net These self-assembled cages possess internal voids that can encapsulate guest molecules, leading to applications in catalysis, sensing, and drug delivery.

The design principles involve the careful selection of a metal-containing corner unit and a linear or angular bridging linker. A molecule like this compound, acting as a monodentate ligand, could theoretically function as a capping agent to control the size and dimensionality of a self-assembled structure. If functionalized to be ditopic (containing two coordinating groups), it could serve as a linker itself. The butyl group would be expected to influence the solubility and packing of the final assembly. However, a review of the scientific literature does not provide specific examples of this compound being used in the design and synthesis of metalloporphyrin nanocages. The field has more commonly utilized other functional groups for directing the assembly of these specific, complex architectures. tandfonline.com

Functional Additives in Polymer Science

In polymer science, alkylated benzoic acids are valued as additives that can significantly modify the properties of various polymeric systems. They can act as molecular weight regulators, nucleating agents, and performance enhancers, impacting both the processing and final characteristics of the material.

Modifiers for Alkyd Resins and Related Polymeric Systems

Alkyd resins are oil-modified polyesters widely used in paints and coatings. Their properties are determined by the type of polyol, polyacid, and fatty acid used in their synthesis. Monofunctional carboxylic acids are often incorporated as "chain stoppers" to control the degree of polymerization. This is a critical function, as it prevents the resin from reaching an excessively high molecular weight, which would lead to gelation and render the product unusable.

p-tert-Butylbenzoic acid (PTBBA) is extensively used for this purpose. specialchem.comslideshare.net By reacting with a hydroxyl group on the growing polyester (B1180765) chain, it terminates further chain extension at that site. The bulky tert-butyl group also contributes to the performance of the final coating. Its inclusion enhances several key properties:

Drying Time: PTBBA accelerates the drying time of alkyd paints. specialchem.com

Hardness and Gloss: It improves the hardness and the initial gloss of the coating.

Durability: The non-polar alkyl group improves water and chemical resistance. specialchem.com

Color Retention: It enhances the persistence of color and gloss upon weathering. specialchem.com

While direct studies on this compound are not prevalent, its function as a monofunctional carboxylic acid means it would also act as a chain stopper. The less bulky sec-butyl group might lead to slightly different final properties compared to the tert-butyl isomer, potentially affecting film flexibility and hardness.

Table 2: Effect of PTBBA as a Modifier in Alkyd Resins

| Property | Effect of PTBBA Incorporation | Reference |

|---|---|---|

| Molecular Weight | Limits and controls molecular weight growth, preventing gelation. | kjdb.org |

| Drying Time | Accelerates oxidative drying. | specialchem.com |

| Gloss & Color | Improves initial gloss and long-term color retention. | specialchem.com |

| Hardness | Increases film hardness. | dergipark.org.tr |

| Chemical Resistance | Enhances resistance to water and soap. | specialchem.com |

Development of Polypropylene Nucleating Agents

Polypropylene (PP) is a semi-crystalline polymer whose mechanical and optical properties are highly dependent on its crystalline morphology. Nucleating agents are additives that accelerate the crystallization process by providing heterogeneous sites for crystals to form. This results in a higher number of smaller, more uniform spherulites (crystalline domains).

Aromatic carboxylic acid salts are a well-established class of α-nucleating agents for polypropylene. Sodium benzoate is one of the earliest and most common examples. tandfonline.com More advanced nucleating agents have been developed from substituted benzoic acids, with salts of p-tert-butylbenzoic acid being particularly effective. scilit.comresearchgate.net Compounds such as aluminum p-tert-butylbenzoate are used to increase the crystallization temperature of polypropylene. scilit.com

The primary effects of these nucleating agents are:

Increased Crystallization Temperature (Tc): The polymer can crystallize and solidify at a higher temperature during cooling from the melt. This allows for shorter molding cycle times, increasing production efficiency. researchgate.net

Refined Spherulite Size: The creation of numerous nucleation sites leads to a larger number of smaller spherulites, which has a profound impact on the polymer's properties.

Although specific data for this compound salts are not available, their chemical similarity to other effective benzoate nucleators suggests they would exhibit similar activity. The efficacy would depend on the salt's melting point, insolubility in the PP melt, and its ability to present a suitable crystal lattice for the epitaxial growth of PP crystals.

Enhancement of Polymer Mechanical and Thermal Properties

The morphological changes induced by nucleating agents like benzoate salts directly translate into improved mechanical and thermal performance of polypropylene. The formation of a fine, uniform spherulitic structure is key to these enhancements. slideshare.net2017erp.com

Mechanical Properties:

Stiffness and Hardness: The higher crystallinity and smaller spherulite size lead to a significant increase in stiffness (flexural modulus) and surface hardness. slideshare.net This is crucial for applications requiring rigidity, such as automotive parts and appliance housings.

Impact Strength: The effect on impact strength is more complex. While smaller spherulites can improve toughness by preventing the propagation of large cracks, the relationship is not always linear. Often, a balance is sought, sometimes by combining a nucleating agent with an elastomer, to achieve both high stiffness and good impact resistance. researchgate.net

Thermal Properties:

Heat Deflection Temperature (HDT): This is the temperature at which a polymer sample deforms under a specified load. By increasing crystallinity and creating a more robust crystalline network, nucleating agents significantly raise the HDT of polypropylene. slideshare.net This allows the material to be used in more demanding, higher-temperature applications, such as under-the-hood automotive components or dishwasher-safe containers.

Research comparing sodium benzoate with a phosphate (B84403) ester salt nucleator showed that both increased the flexural modulus and HDT of polypropylene, with the phosphate ester showing a greater effect at lower concentrations. slideshare.net These findings underscore the direct link between nucleation, the resulting crystalline structure, and the final performance properties of the polymer.

| Molding Cycle Time | Decreased | Faster solidification at higher temperatures. |

Applications in Urethane (B1682113) Chemistry (Initiators, Accelerators)

While this compound itself is not a primary initiator or accelerator in urethane chemistry, its derivatives, particularly metallic salts, can play a role. For instance, certain metal salts of carboxylic acids are known to act as catalysts in the formation of urethanes. The butyl group in this compound can influence the solubility and compatibility of these catalysts within the polyurethane matrix.

Furthermore, p-tert-butyl benzoic acid (PTBBA), a structural isomer of this compound, is recognized for its use in urethane formulations. vinatiorganics.com PTBBA can act as a solvent and is also used as an initiator for curing urethane resins and as an accelerator in some polymerization reactions. vinatiorganics.com This suggests that the butylbenzoic acid structure, in general, has relevance in the field of urethane chemistry, primarily through its derivatives and isomers which can modify reaction rates and material properties.

Supramolecular Architectures and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components, held together by non-covalent interactions. Crystal engineering, a subset of this field, is concerned with the design and synthesis of solid-state structures with desired properties.

Design of Layered Molecular Arrays based on Hydrogen Bonding

The carboxylic acid group of this compound is a key functional group for forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. Research on the structural isomer, 4-tert-butylbenzoic acid, has demonstrated its ability to form new layered molecular arrays through cocrystallization with aliphatic diamines. nih.govpnas.org In these structures, extensive networks of hydrogen bonds create two-dimensional "ionic" layers sandwiched between "less polar" aromatic ring-containing layers. nih.govpnas.org The transfer of protons from the carboxylic acid to the amines results in the formation of diammonium cations, with all ammonium (B1175870) protons participating in hydrogen bonding. nih.govpnas.org This work highlights the potential of butylbenzoic acid isomers to direct the self-assembly of complex, layered structures.

Understanding Molecular Self-Assembly in Solution and Solid State

Molecular self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov This process is governed by a balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov In the solid state, the self-assembly of molecules like benzoic acid derivatives can be influenced by factors such as temperature and the nature of the substrate. mpg.de

Intermediacy in Specialty Chemical and Industrial Synthesis

This compound serves as a valuable intermediate in the synthesis of a range of specialty chemicals. Its chemical structure, featuring both a carboxylic acid group and a butyl-substituted aromatic ring, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Precursor for Dyes, Pigments, and Fragrances

The esterification of benzoic acid with butanol yields butyl benzoate, a compound used as a perfume ingredient and a dye carrier for textiles. nih.gov This indicates that butylbenzoic acid isomers can be precursors to fragrance components and dyeing auxiliaries. The butyl group can impart desirable properties such as solubility and volatility in these applications. While the provided information does not specifically detail the use of this compound in the synthesis of specific dyes or pigments, its structural similarity to other benzoic acid derivatives used in this field suggests its potential as a precursor. For example, phthalocyanine (B1677752) derivatives, which are important pigments, have been synthesized with tert-butyl groups to influence their self-assembly and electronic properties. nih.gov

Role in Agrochemical Development

Benzoic acid derivatives are important intermediates in the production of agrochemicals. penpet.com For instance, 2-chlorobenzoic acid is a key intermediate in the synthesis of various crop protection agents, including herbicides and insecticides. nbinno.com The precise molecular structure of these active ingredients is crucial for their efficacy in targeting specific pests or weeds. nbinno.com While the direct application of this compound in commercial agrochemicals is not explicitly stated in the provided context, its role as a benzoic acid derivative makes it a potential building block for the development of new active ingredients. The butyl group could be strategically incorporated to modify the biological activity, selectivity, and environmental persistence of the resulting agrochemical.

Structure Property Relationships and Fundamental Chemical Principles of 2 Butylbenzoic Acid

Electronic and Steric Influences of the Butyl Group on Carboxylic Acid Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Substituents on the aromatic ring can influence this stability through electronic and steric mechanisms. For 2-butylbenzoic acid, the ortho-positioned n-butyl group exerts a notable influence on the carboxylic acid's acidity.

Inductive Effects and Hyperconjugation

Alkyl groups, such as the n-butyl group, are generally considered electron-donating through the inductive effect (+I effect) elsevier.es. This electron donation typically destabilizes the negative charge on the carboxylate anion, which would normally lead to decreased acidity. However, in the case of ortho-substituted benzoic acids, this inductive effect is often overshadowed by other factors cdnsciencepub.comhcpgcollege.edu.in. Hyperconjugation, an interaction involving the overlap of sigma bonds (C-H) with the pi system of the benzene (B151609) ring, also contributes to the electron-donating character of alkyl groups elsevier.es. While the inductive effect of the butyl group is electron-donating, its contribution to decreasing acidity is mitigated by the dominant ortho effect.

Ortho-Substituent Effects and Steric Hindrance to Resonance

A significant phenomenon influencing the acidity of ortho-substituted benzoic acids is the "ortho effect" cdnsciencepub.comwikipedia.orgvedantu.comquora.comcgchemistrysolutions.co.in. When a substituent is positioned ortho to the carboxylic acid group, it can cause steric hindrance. This steric bulk forces the carboxylic acid group to twist out of the plane of the benzene ring wikipedia.orgvedantu.comcgchemistrysolutions.co.in. This deviation from planarity disrupts the resonance stabilization between the carboxylic acid group and the aromatic pi system. By inhibiting this resonance, the electron density is less effectively delocalized away from the carboxylate anion, thereby increasing the acidity of the compound compared to benzoic acid cdnsciencepub.comwikipedia.orgvedantu.comcgchemistrysolutions.co.in. The n-butyl group, being a moderately sized alkyl chain, contributes to this steric hindrance. Studies comparing various ortho-alkyl benzoic acids indicate that the magnitude of the ortho effect generally increases with the size of the alkyl substituent cdnsciencepub.com.

Table 7.1.1: Comparison of Acidity for Benzoic Acid and Ortho-Substituted Benzoic Acids

| Compound | pKa | Acidity Relative to Benzoic Acid | Primary Influence(s) | Citation |

| Benzoic Acid | 4.20 | - | Baseline | stenutz.eu |

| 2-Methylbenzoic Acid | 3.79 | Stronger | Ortho effect (steric hindrance to resonance) | stenutz.eu |

| This compound | 3.54 | Stronger | Ortho effect (steric hindrance to resonance), +I | stenutz.euchembk.com |

| 2-tert-Butylbenzoic Acid | 3.54 | Stronger | Pronounced ortho effect (steric hindrance), +I | stenutz.euchembk.com |

Note: pKa values are approximate and may vary slightly depending on experimental conditions.

Conformational Analysis and Rotational Barriers

Conformational analysis involves studying the spatial arrangement of atoms in a molecule and the energy barriers associated with rotations around single bonds iupac.orgwikipedia.org. For this compound, the n-butyl group can adopt various conformations due to rotation around the C-C bonds of the alkyl chain and the bond connecting the butyl group to the phenyl ring. The primary conformational consideration related to its chemical properties is the orientation of the butyl group and the carboxylic acid group relative to the benzene ring. As discussed in section 7.1.2, the steric bulk of the ortho-butyl group influences the dihedral angle between the carboxylic acid group and the phenyl ring, forcing a non-planar arrangement wikipedia.orgvedantu.comcgchemistrysolutions.co.in. Computational studies and experimental data, such as X-ray crystallography, are typically used to determine the most stable conformations and the energy barriers for interconversion between them iupac.orgwikipedia.org. While specific detailed conformational energy profiles for this compound are not extensively detailed in the provided search results, the general principle of ortho-substituent induced non-planarity applies.

Intermolecular Interactions in Solution and Crystalline Phases

Intermolecular forces play a crucial role in the bulk properties of this compound, influencing its behavior in solid states and solutions. These interactions are primarily driven by hydrogen bonding and van der Waals forces.

Solute-Solvent Interactions and Solubility Behavior

The solubility and solute-solvent interactions of this compound are governed by a combination of its molecular structure, including the polar carboxylic acid group and the non-polar butyl chain, as well as the nature of the solvent. Understanding these interactions is crucial for predicting its behavior in various chemical processes and formulations.

Solubility Profile:

This compound exhibits solubility characteristics typical of aromatic carboxylic acids with alkyl substituents. While specific quantitative solubility data for this compound (CAS: 31627-70-0) across a wide range of solvents is not extensively documented in readily available literature, its behavior can be inferred from studies on benzoic acid and its closely related tert-butylated derivatives, such as 2-tert-butylbenzoic acid (CAS: 1077-58-3) and para-tert-butylbenzoic acid.

Water Solubility: Like benzoic acid, this compound is expected to have limited solubility in water. Benzoic acid itself is only sparingly soluble in water (approximately 0.3 g/100 g of water at 293 K) mdpi.com. The presence of the hydrophobic butyl group on the benzene ring of this compound further reduces its affinity for polar aqueous environments compared to benzoic acid. However, the carboxylic acid group can engage in hydrogen bonding with water molecules, providing some degree of solubility. The solubility in water can be enhanced by increasing the pH, which deprotonates the carboxylic acid to its more water-soluble carboxylate salt form solubilityofthings.com.

Organic Solvent Solubility: this compound is anticipated to be significantly more soluble in a variety of organic solvents. This is consistent with the behavior of benzoic acid, which is readily soluble in alcohols (methanol, ethanol), ethers, chlorinated hydrocarbons (chloroform, dichloromethane), acetone, and aromatic solvents like toluene (B28343) guidechem.comwikipedia.orgchembk.com. The butyl substituent, being non-polar, promotes favorable interactions with organic solvents through dispersion forces. Derivatives like 2-tert-butylbenzoic acid are described as soluble in alcohols, ethers, and chlorinated hydrocarbons, and insoluble in water chembk.com. Similarly, para-tert-butylbenzoic acid shows greater solubility in organic solvents such as ethanol, acetone, and chloroform (B151607) compared to water solubilityofthings.com.

Solute-Solvent Interactions:

The interactions between this compound and its surrounding solvent molecules are primarily driven by:

Hydrogen Bonding: The carboxylic acid (-COOH) functional group is capable of forming strong hydrogen bonds. In protic solvents like alcohols (methanol, ethanol) or water, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to favorable solute-solvent interactions that enhance solubility guidechem.com.

Dispersion Forces (Van der Waals Forces): The non-polar butyl chain and the aromatic benzene ring of this compound interact with non-polar or weakly polar organic solvents through dispersion forces. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. The effectiveness of these interactions increases with the size and surface area of the non-polar portions of the molecule and the solvent. Solvents like toluene, hexane, and chlorinated hydrocarbons, which are largely non-polar, can effectively solvate these hydrophobic regions.

Steric Effects: The ortho-positioning of the butyl group in this compound may introduce some degree of steric hindrance, potentially influencing the efficiency of solvation compared to isomers with substituents at the meta or para positions, or compared to less bulky substituents. While the butyl group is less sterically demanding than a tert-butyl group, it still occupies space around the carboxylic acid moiety.

Influence of Temperature:

The solubility of this compound, like most organic solids in organic solvents, is generally expected to increase with increasing temperature. This is because the dissolution process for many organic compounds is endothermic, meaning it absorbs heat. Higher temperatures provide the necessary energy to overcome the lattice energy of the solid solute and the solvent-solvent interactions to create space for the solute molecules. Studies on benzoic acid and para-tert-butylbenzoic acid consistently show increased solubility with rising temperatures in various organic solvents mdpi.comguidechem.comresearchgate.netacs.orgacs.org.

Comparative Solubility Trends:

Future Outlook and Emerging Research Opportunities for 2 Butylbenzoic Acid

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing substituted benzoic acids exist, the future of 2-butylbenzoic acid research hinges on the development of more efficient, selective, and sustainable synthetic pathways. Traditional routes often involve multi-step sequences that may lack atom economy. Emerging research is focused on catalytic and direct C-H functionalization methods.

Key research frontiers include:

Directed C-H Activation/Alkylation: A significant advancement in synthetic chemistry is the transition-metal-catalyzed direct functionalization of C-H bonds. For 2-alkylbenzoic acids, the carboxylate group can act as an effective directing group to guide a catalyst to the ortho C-H bond of a simpler benzoic acid precursor. Palladium-catalyzed ortho-alkylation using alkyl halides represents a powerful tool for directly constructing the this compound framework. researchgate.netnih.gov Future work will likely focus on using more benign and readily available alkylating agents and earth-abundant metal catalysts.

Grignard Carboxylation: The reaction of a Grignard reagent with carbon dioxide is a robust and well-established method for creating carboxylic acids. ucalgary.cagmu.edu The synthesis of this compound via the reaction of 2-butylphenylmagnesium bromide with solid CO2 (dry ice) remains a viable route. Future improvements could focus on flow chemistry setups for safer and more scalable production and exploring alternative organometallic reagents that may offer higher yields or functional group tolerance.

Catalytic Carboxylation of Alkenes and Aryl Halides: Modern catalytic methods offer direct pathways to carboxylic acids. Nickel-catalyzed hydrocarboxylation of terminal alkenes can produce branched carboxylic acids, presenting a potential route from 1-butene (B85601) and a benzene (B151609) source. acs.org Similarly, copper-catalyzed carboxylation of aryl iodides, such as 2-butyliodobenzene, with CO2 provides a mild and functional-group-tolerant alternative. nih.gov Research in this area will aim to improve catalyst efficiency and regioselectivity.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Directed ortho-Alkylation | Benzoic Acid, Butyl Halide | Pd(OAc)₂, Ligands, Base | High regioselectivity, atom economy | Use of earth-abundant catalysts (e.g., Fe, Ni), broader substrate scope |

| Grignard Carboxylation | 2-Butylbromobenzene | Magnesium (Mg), CO₂ | High reliability, well-understood mechanism | Optimization via flow chemistry, improved functional group tolerance |

| Ni-Catalyzed Hydrocarboxylation | Butyl-substituted Alkene, CO₂ | Ni(OAc)₂, Ligands, Reductant | Use of simple feedstocks | Enhancing regioselectivity for the desired isomer, catalyst longevity |

| Cu-Catalyzed Carboxylation | 2-Butyliodobenzene, CO₂ | CuI, Ligand, Reductant | Mild reaction conditions, good functional group tolerance | Lowering catalyst loading, use of aryl bromides/chlorides |

Exploration of Advanced Materials for Niche Applications

The unique architecture of this compound, with its flexible alkyl chain positioned ortho to the polar carboxyl group, makes it an intriguing candidate for the development of advanced materials. While its isomer, 4-n-butylbenzoic acid, is already known for its use in liquid crystals, the properties of the ortho isomer remain largely unexplored. arborpharmchem.comhongjinchem.comsmolecule.comresearchgate.net

Emerging application areas include:

Liquid Crystals: The shape and polarity of molecules are critical determinants of liquid crystalline phases. The bent shape of this compound, compared to the more linear 4-butylbenzoic acid, could lead to the formation of novel mesophases, such as bent-core or banana phases, which are of interest for fast-switching display technologies. Future research will involve synthesizing ester derivatives of this compound and studying their phase behavior, potentially as standalone materials or as dopants to tune the properties of existing liquid crystal mixtures. researchgate.net

Polymers and Resins: Its para-substituted isomer, p-tert-butylbenzoic acid (PTBBA), is widely used as a chain terminator in alkyd resins to control molecular weight and improve properties like durability and gloss. ontosight.aisxzorui.com The ortho-butyl group in this compound would introduce different steric constraints, potentially acting as a unique polymer modifier. It could be explored as a monomer or additive to create polymers with tailored thermal stability, solubility, and mechanical properties for applications in coatings, adhesives, and specialty plastics. industrialchemicals.gov.au